molecular formula C12H18N2 B1433769 3-Methyl-4-(piperidin-4-yl)aniline CAS No. 1260864-79-6

3-Methyl-4-(piperidin-4-yl)aniline

Cat. No.: B1433769
CAS No.: 1260864-79-6
M. Wt: 190.28 g/mol
InChI Key: MZVDHNXZVIGXLU-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-4-yl)aniline, also known as this compound, is an organic compound with the molecular formula C12H18N2. This compound features a benzene ring substituted with a methyl group and a piperidinyl group, making it a derivative of aniline. It is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

3-Methyl-4-(piperidin-4-yl)aniline has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Benzenamine, 3-methyl-4-(4-piperidinyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Benzenamine, 3-methyl-4-(4-piperidinyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can activate certain receptors, leading to downstream signaling events that influence cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-methyl-4-(4-piperidinyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of Benzenamine, 3-methyl-4-(4-piperidinyl)- have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

Benzenamine, 3-methyl-4-(4-piperidinyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of Benzenamine, 3-methyl-4-(4-piperidinyl)- can also influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of Benzenamine, 3-methyl-4-(4-piperidinyl)- within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The localization and accumulation of Benzenamine, 3-methyl-4-(4-piperidinyl)- within different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- within certain subcellular regions can enhance its interaction with specific biomolecules and influence its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-4-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine group, forming the desired product. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(piperidin-4-yl)aniline is unique due to the presence of both a methyl group and a piperidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-methyl-4-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVDHNXZVIGXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.